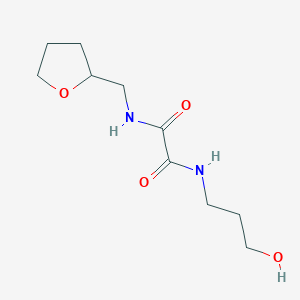
N-(3-hydroxypropyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide
Overview
Description
N-(3-hydroxypropyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide, also known as THFA-HMDA, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of ethylenediamine and has been used in various fields such as medicine, chemistry, and materials science.
Scientific Research Applications
N-(3-hydroxypropyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been extensively used in scientific research due to its unique properties. It has been used as a crosslinking agent for hydrogels, which are used in tissue engineering and drug delivery. N-(3-hydroxypropyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has also been used as a chiral selector in chromatography, which is used to separate enantiomers of various compounds. Additionally, N-(3-hydroxypropyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been used as a ligand for metal ions, which is used in catalysis and material science.
Mechanism of Action
N-(3-hydroxypropyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is a bifunctional compound, which means that it can form two covalent bonds with other molecules. The primary amine group of N-(3-hydroxypropyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide can react with carboxylic acids, forming an amide bond. The secondary amine group of N-(3-hydroxypropyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide can react with aldehydes and ketones, forming an imine bond. This unique property of N-(3-hydroxypropyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide makes it an excellent crosslinking agent for hydrogels.
Biochemical and Physiological Effects:
N-(3-hydroxypropyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has not been extensively studied for its biochemical and physiological effects. However, it has been reported that N-(3-hydroxypropyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is non-toxic and biocompatible, making it an excellent candidate for tissue engineering and drug delivery applications.
Advantages and Limitations for Lab Experiments
One of the significant advantages of N-(3-hydroxypropyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is its ability to crosslink hydrogels under mild conditions. This property allows for the formation of hydrogels with high porosity and tunable mechanical properties. Additionally, N-(3-hydroxypropyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is non-toxic and biocompatible, making it an excellent candidate for tissue engineering and drug delivery applications. However, one of the limitations of N-(3-hydroxypropyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is its low yield during the synthesis process. This limitation can be overcome by optimizing the reaction conditions and using a more efficient catalyst.
Future Directions
For N-(3-hydroxypropyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide research include studying its biochemical and physiological effects, optimizing the synthesis process, and using it in the synthesis of new materials with unique properties.
properties
IUPAC Name |
N-(3-hydroxypropyl)-N'-(oxolan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c13-5-2-4-11-9(14)10(15)12-7-8-3-1-6-16-8/h8,13H,1-7H2,(H,11,14)(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOZIMJLLQWWKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-furylmethylene)amino]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B3909645.png)
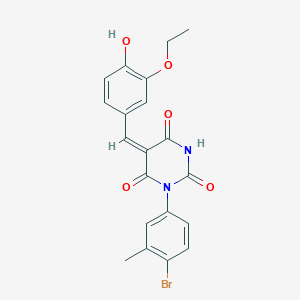
![N-1,3-thiazol-2-yl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B3909691.png)
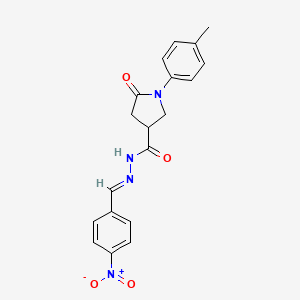
![2-{[5-(2-isonicotinoylcarbonohydrazonoyl)-2-furyl]thio}-N-phenylacetamide](/img/structure/B3909710.png)
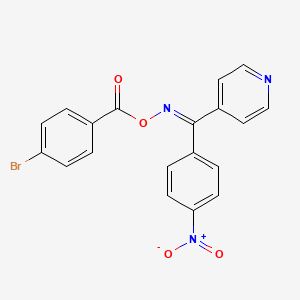
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3909719.png)
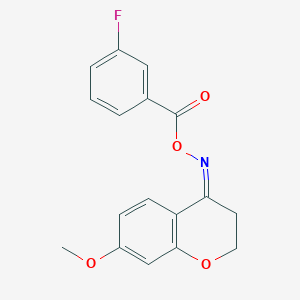
![methyl 4-(2-{[1-(4-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B3909728.png)
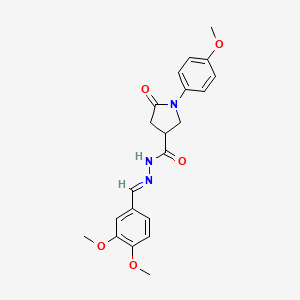
![N-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B3909737.png)
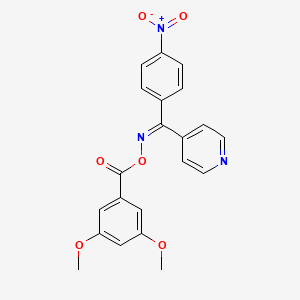
![N-[1-(1H-benzimidazol-2-yl)-2-(3-pyridinyl)vinyl]-3-bromobenzamide](/img/structure/B3909748.png)
![2-{2-[3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3909755.png)